molecular formula C20H15FO3 B577589 3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261981-29-6

3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B577589
CAS No.: 1261981-29-6
M. Wt: 322.335
InChI Key: GHTQHCSBWCIZHR-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The presence of the benzyloxy and carboxylic acid groups could potentially allow for specific interactions with target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism . The specific pathways affected would depend on the compound’s targets and their roles within the cell.

Pharmacokinetics

For instance, the carboxylic acid group could enhance the compound’s solubility in water, potentially aiding in its absorption and distribution within the body . The benzyloxy group, on the other hand, could potentially be metabolized by enzymes in the liver, affecting the compound’s metabolism and excretion .

Result of Action

Based on its potential targets and mode of action, the compound could potentially alter cellular functions and processes, leading to observable physiological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For instance, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, changes in temperature could affect the compound’s stability and its interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Suzuki Coupling Reaction: The initial step involves a Suzuki coupling reaction between 2-benzyloxy-1-bromo-3-fluorobenzene and 4-carboxyphenylboronic acid. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Hydrogenation and Debenzylation: The intermediate product obtained from the Suzuki coupling reaction undergoes hydrogenation and debenzylation.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxybenzoic acid
  • 4-Benzyloxybenzoic acid
  • 3-Fluoro-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the biphenyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTQHCSBWCIZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692224
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-29-6
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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